molecular formula C14H17NO3 B2880072 4-[(Cyclopentylformamido)methyl]benzoic acid CAS No. 898123-75-6

4-[(Cyclopentylformamido)methyl]benzoic acid

Cat. No. B2880072
M. Wt: 247.294
InChI Key: RBEXMCWLDOSRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Cyclopentylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C14H17NO3. It has a molecular weight of 247.29 . This compound is often used in advanced research, life sciences, and organic synthesis .


Molecular Structure Analysis

The InChI code for “4-[(Cyclopentylformamido)methyl]benzoic acid” is 1S/C14H17NO3/c16-13(11-3-1-2-4-11)15-9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,1-4,9H2,(H,15,16)(H,17,18) . This indicates the presence of a cyclopentyl group, a formamido group, a methyl group, and a benzoic acid group in the molecule .


Physical And Chemical Properties Analysis

“4-[(Cyclopentylformamido)methyl]benzoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Fluorescence Studies

The twisted intramolecular charge transfer (TICT) properties of benzoic acid derivatives have been investigated. A study demonstrated the TICT dual fluorescence of 4-(diethylamino)benzoic acid (DEABA) in solutions, emphasizing the potential of benzoic acid derivatives in fluorescence-based applications (L. Jianzhong et al., 1997).

Molecularly Imprinted Polymers

Research on molecularly imprinted polymers (MIPs) for removing emerging contaminants (ECs) has highlighted the significance of benzoic acid derivatives. These MIPs, particularly those involving ionic liquids and graphene oxide composites, are effective in targeting specific contaminants like 4-Hydroxy benzoic acid, a metabolite of Paraben, demonstrating the potential of benzoic acid derivatives in environmental remediation (Ranjita Das et al., 2021).

Agricultural and Food Industry

Benzoic acid and its derivatives, including 4-[(Cyclopentylformamido)methyl]benzoic acid, are widely used as preservatives and flavoring agents in food, cosmetics, and pharmaceutical products. Their broad distribution in the environment makes them significant compounds for study in the context of human exposure and safety (A. D. del Olmo et al., 2017).

Stress Tolerance in Plants

Studies on benzoic acid and its derivatives have found their role in inducing stress tolerance in plants. For instance, research showed that benzoic acid is effective in inducing tolerance to heat, drought, and chilling stress in plants, similar to salicylic and acetylsalicylic acids (T. Senaratna et al., 2004).

Drug Synthesis

Benzoic acid derivatives play a crucial role in drug synthesis. For example, the electrooxidation method was used for the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, under mild conditions. This illustrates the application of benzoic acid derivatives in pharmaceutical synthesis (M. Michman et al., 1990).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure (H372) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-[(cyclopentanecarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(11-3-1-2-4-11)15-9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,1-4,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXMCWLDOSRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopentylformamido)methyl]benzoic acid

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